Potency Divergence Between Endotoxin and Detoxified Analog MPLA in TLR4 Agonism
Native endotoxin (LPS) induces robust TLR4-mediated inflammation, whereas its detoxified derivative, monophosphoryl lipid A (MPLA), exhibits approximately 1/1000th of the toxicity while retaining immunoadjuvant activity. This differentiation is critical for applications requiring immune stimulation without septic shock [1].
| Evidence Dimension | Relative toxicity (lethality / pyrogenicity) |
|---|---|
| Target Compound Data | Native lipid A (from LPS) exhibits full toxicity. |
| Comparator Or Baseline | Monophosphoryl lipid A (MPLA) exhibits approximately 1/1000th of the toxicity. |
| Quantified Difference | ~1000-fold reduction in toxicity |
| Conditions | In vivo and in vitro TLR4 activation models |
Why This Matters
This quantitative toxicity differential guides procurement decisions: native endotoxin is required for studying full inflammatory cascades or as a positive control in pyrogen testing, while MPLA is selected for vaccine adjuvant applications where safety is paramount.
- [1] Cavaillon, J. M. (2014). The Immunobiology of TLR4 Agonists: From Endotoxin Tolerance to Immunoadjuvants. Shock, 41(Suppl 1), 21-26. (PMC3919163) View Source
